Hongencaotone
CAS No.:
Cat. No.: VC1878223
Molecular Formula: C40H50O5
Molecular Weight: 610.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H50O5 |
|---|---|
| Molecular Weight | 610.8 g/mol |
| IUPAC Name | (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione |
| Standard InChI | InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1 |
| Standard InChI Key | FDZOSTAWHXJLCT-TURKYLLISA-N |
| Isomeric SMILES | CC(C)C1=CC2=C[C@@H]3[C@]4([C@](C2=C(C1=O)O)(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7[C@](C6=C5O3)(CCCC7(C)C)C)C(C)C |
| Canonical SMILES | CC(C)C1=CC2=CC3C4(C(CCCC4(C2=C(C1=O)O)C)(C)C)OC5=C(C=C6C(=O)C=C7C(CCCC7(C6=C5O3)C)(C)C)C(C)C |
Introduction
Discovery and Isolation
Original Isolation
Hongencaotone was first isolated from the roots of Salvia prionitis, a plant belonging to the Labiatae family . The compound represents a significant discovery as it is the first ether-linked heterodimeric diterpene to have been isolated from the genus Salvia . This discovery was reported in a 2001 study where researchers determined its structure through spectral data interpretation and X-ray analysis techniques . The isolation of hongencaotone highlights the rich chemical diversity present in Salvia species, which have long been studied for their medicinal properties and unique phytochemical profiles.
Taxonomic Context
Salvia prionitis, the source plant of hongencaotone, is a Chinese folk medicinal plant in the Labiatae family . This species has yielded numerous bioactive compounds besides hongencaotone, including other diterpenoids such as bisprioterones A-C, which are abietane diterpenoid dimers with different structural linkages . The discovery of hongencaotone represents part of a broader research effort investigating the phytochemical constituents of Salvia species, which have been used in traditional medicine systems for various therapeutic purposes throughout history.
Chemical Structure and Properties
Structural Characteristics
Hongencaotone possesses a unique chemical architecture as an ether-linked heterodimeric diterpene. Its molecular formula is C40H50O5 with a molecular weight of 610.8 g/mol. The compound's IUPAC name is (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione. This complex structure reflects the compound's distinctive nature as a dimeric molecule composed of two different abietane diterpene units connected via an ether bridge .
Physical and Chemical Properties
The detailed physical and chemical properties of hongencaotone are summarized in the following table based on available research data:
| Property | Value |
|---|---|
| Molecular Formula | C40H50O5 |
| Molecular Weight | 610.8 g/mol |
| Standard InChI | InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1 |
| Standard InChIKey | FDZOSTAWHXJLCT-TURKYLLISA-N |
| Isomeric SMILES | CC(C)C1=CC2=C[C@@H]3[C@]4(C@(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7C@(CCCC7(C)C) |
Structural Identifiers
In the Japanese Chemical Substance database, hongencaotone is identified by systematic names including: "(1R)-1β,8α-Dimethyl-6,11-diisopropyl-9-hydroxy-2,1-(1,1-dimethyl-1,4-butanediyl)-7a,8-(1,1-dimethyl-1,4-butanediyl)-7aα,13aα-dihydrodinaphtho[1,2-b:2′,3′-e] dioxin-4,10(1H,8H)-dione" and "(1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-bis(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione" . These complex names reflect the intricate structural features of the compound, which distinguish it from other natural products.
Research Findings
Structural Elucidation
The structure of hongencaotone was determined through a combination of spectral data interpretation and X-ray crystallographic analysis . This represents a significant achievement in natural product chemistry, as the complex structural features of this compound required advanced analytical techniques for accurate characterization. The elucidation of hongencaotone's structure has contributed to our understanding of the structural diversity found in diterpene compounds and provided a foundation for further studies on related natural products.
Related Compounds from Salvia prionitis
Research has revealed that Salvia prionitis contains numerous other bioactive compounds besides hongencaotone. These include:
-
Bisprioterones A-C: Three abietane diterpenoid dimers that possess two different abietane diterpenoid skeleta linked via either a C-C single bond or an ether bridge
-
Other known compounds: Taxodione, microstegiol, 8,11,13-dehydroabietane, and 2-isopropyl-8-methyl-3,4-phenanthraquinone
This diverse array of compounds demonstrates the rich phytochemical profile of Salvia prionitis and positions hongencaotone within a broader context of natural products research.
Future Research Directions
Biological Activity Screening
Future research on hongencaotone should focus on comprehensive screening for potential biological activities. Given the diverse bioactivities exhibited by other diterpenes, investigations into the anti-inflammatory, antimicrobial, and cytotoxic properties of hongencaotone would be particularly valuable. Such studies could involve in vitro assays with various cell lines and microorganisms, followed by more targeted in vivo experiments based on promising initial results.
Structure-Activity Relationship Studies
The unique structural features of hongencaotone provide an opportunity for structure-activity relationship studies to determine which molecular components are responsible for any observed biological effects. Such research could involve the synthesis of structural analogs with modifications to specific functional groups or alterations to the ether linkage that characterizes this compound. These studies would contribute significantly to our understanding of how molecular structure influences biological activity in this class of natural products.
Biosynthetic Pathway Investigation
Investigating the biosynthetic pathways leading to hongencaotone formation could provide valuable insights for pharmaceutical development. Advanced techniques in molecular biology and biochemistry could be employed to identify and characterize the enzymes involved in synthesizing this complex natural product. Such knowledge could potentially enable the biotechnological production of hongencaotone or the engineering of novel derivatives with enhanced properties for medicinal applications.
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